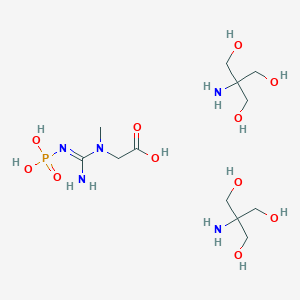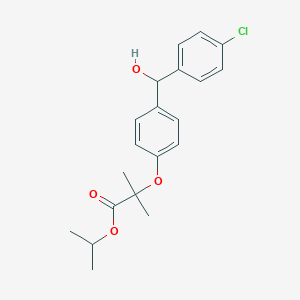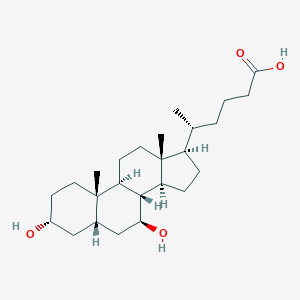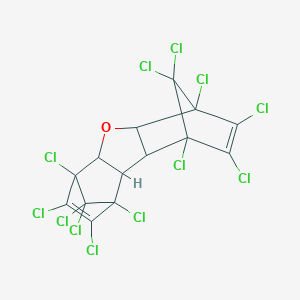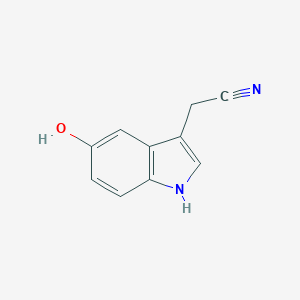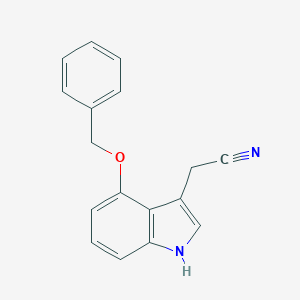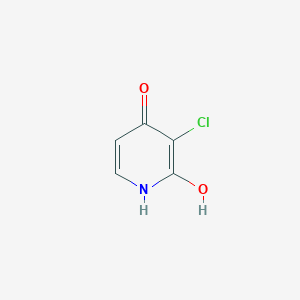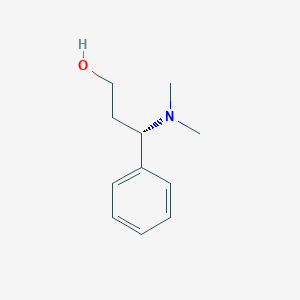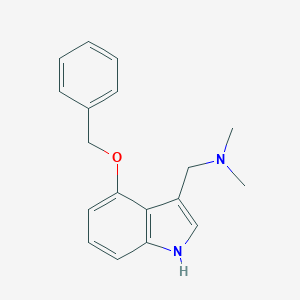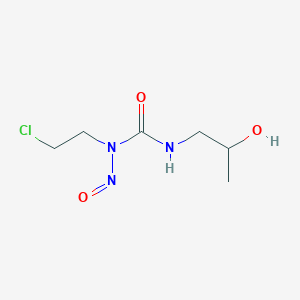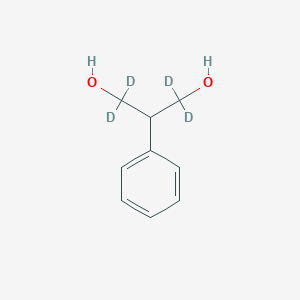
2-苯基-1,3-丙二醇-d4
描述
2-Phenyl-1,3-propanediol-d4 is a labeled Felbamate derived compound . It’s also a labeled substrate used for eukaryotic lipase enzymes . It may be used to synthesize enantiomers of 2-phenyl-3-hydroxypropylcarbamate, via a chemoenzymatic method . It may also be employed in the preparation of 2-phenyl-1,3-propanedithiol .
Synthesis Analysis
The synthesis of 2-Phenyl-1,3-propanediol-d4 involves the use of diethyl phenylmalonate . The preparation involves mixing diethyl phenylmalonate with sodium dihydrogen phosphate in a polar solvent followed by the addition of sodium borohydride in diluted NaOH to the mixture to allow the reaction of diethyl phenylmalonate with sodium borohydride .Molecular Structure Analysis
The FT-IR, 13C and 1H-NMR spectra of 2-Phenyl-1,3-propanediol-d4 molecule were recorded theoretically as well as compared with experimental results . The fundamental vibrational modes were assigned based on potential energy distribution (PED)% analysis . The stabilization energy and charge distributions of the molecule were obtained through natural bond orbital analysis .Chemical Reactions Analysis
2-Phenyl-1,3-propanediol-d4 is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials such as polyether, polyurethane, polyesters and as a monomer for polycondensations . The production of 1,3-propanediol was mainly for biological fermentation or chemical synthesis .Physical And Chemical Properties Analysis
The molecular weight of 2-Phenyl-1,3-propanediol-d4 is 152.1904 . It is soluble in Acetone, Chloroform, Dichloromethane, Methanol .科学研究应用
氧环化合物的合成研究
研究已经探索了2,3-环氧-3-苯基-1-丙醇的氨解反应,导致合成了1-苯基-1-氨基-2,3-丙二醇及其衍生物。这项研究突出了这些化合物在合成化学和材料科学中的潜在应用(Suami, Tetsuo et al., 1956)。
氘标记化合物的合成
从二乙基苯丙二酸酯出发,开发了从2-苯基-1,3-丙二醇-d4合成费巴酯-d4。这展示了2-苯基-1,3-丙二醇-d4在标记化合物的创制中的作用,特别是在药理学和化学领域(Y. Choi et al., 1986)。
生物技术生产
1,3-丙二醇,与2-苯基-1,3-丙二醇-d4有关,被广泛用于合成化妆品、食品和药品等有价值的产品。已经开发了用于其高效生物合成的基因工程微生物,展示了这些化合物的生物学和生物技术重要性(Yang et al., 2018)。
生物技术生产的进展
1,3-丙二醇的生物技术生产,与2-苯基-1,3-丙二醇-d4在结构上相关,对于制造可生物降解的塑料、溶剂、粘合剂和药品具有重要应用。这项研究突出了在生产过程中使用天然和基因工程微生物的重要性(Kaur et al., 2012)。
脂肪酶中的酶活性
对脂肪酶催化2-苯基-1,3-丙二醇的乙酰化中的对映选择性和非对称化的研究表明了这些化合物在酶促过程和制药应用中的重要性(Lin et al., 2006)。
安全和危害
未来方向
A series of polystyrene-divinylbenzene resins with precise physical structure regulation and chemical modification were successfully synthesized . The adsorption processes between 1,3-propanediol and nitrogen, oxygen and boron functional group modified resins were further explored . This could be a potential future direction for the use of 2-Phenyl-1,3-propanediol-d4.
属性
IUPAC Name |
1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDZXFJDMJLIB-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491247 | |
| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-propanediol-d4 | |
CAS RN |
98704-00-8 | |
| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



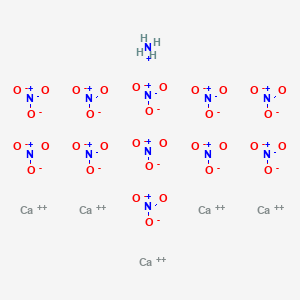

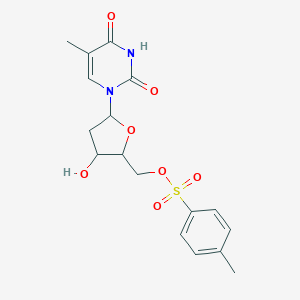
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
